

Application Notes: D-Sedoheptulose 7-Phosphate as a Substrate for Sedoheptulose Kinase

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Compound of Interest

Compound Name: *D-Sedoheptulose 7-phosphate*

Cat. No.: B1199694

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Introduction

D-Sedoheptulose 7-phosphate (S7P) is a key intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP). Its formation is catalyzed by the enzyme sedoheptulose kinase (SHPK), also known as carbohydrate kinase-like protein (CARKL), which phosphorylates sedoheptulose. This reaction is a critical control point that regulates the flow of metabolites between glycolysis and the PPP.[1][2][3] The bioavailability of S7P can act as a rheostat for carbon flux, influencing cellular processes such as nucleotide biosynthesis, NADPH production for antioxidant defense, and the synthesis of aromatic amino acids.[2][4]

Dysregulation of sedoheptulose kinase activity has been implicated in various pathological conditions. In immunometabolism, SHPK plays a crucial role in macrophage and T-cell function.[1] Furthermore, emerging evidence suggests a role for SHPK in cancer progression, particularly in glioblastoma, where its expression levels are correlated with patient prognosis.[5][6] Therefore, understanding the kinetics and developing reliable assays for sedoheptulose kinase are of significant interest for basic research and as a potential target for drug development.

These application notes provide a summary of the kinetic parameters of sedoheptulose kinase and a detailed protocol for assaying its activity.

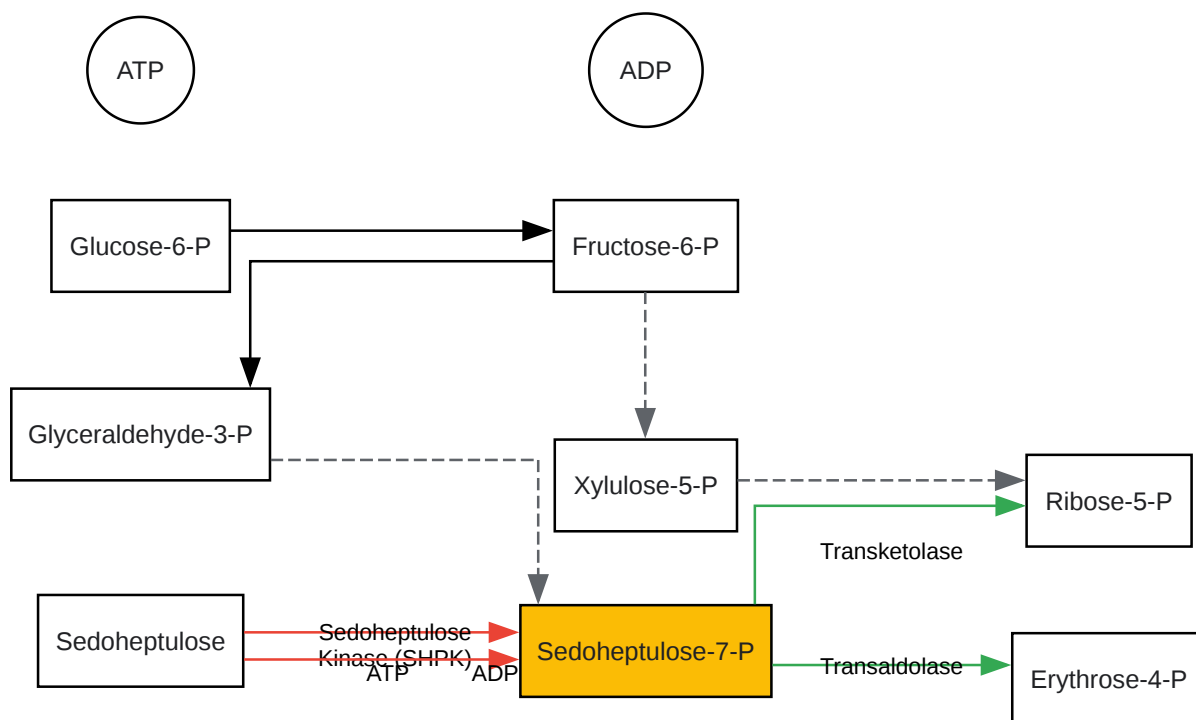
Data Presentation

The enzymatic activity of sedoheptulose kinase is characterized by its affinity for its substrates, sedoheptulose and ATP. The Michaelis constant (K_m) is a measure of this affinity, with a lower K_m value indicating a higher affinity.

Substrate	Michaelis Constant (K_m)	Source
Sedoheptulose	$134 \pm 9 \mu\text{M}$	[7]
ATP	$180 \pm 8 \mu\text{M}$	[7]

Signaling and Metabolic Pathways

Sedoheptulose kinase is strategically positioned at the interface of glycolysis and the pentose phosphate pathway. It provides an entry point for sedoheptulose into the central carbon metabolism by converting it to sedoheptulose 7-phosphate. This intermediate can then be utilized by transaldolase and transketolase in the non-oxidative PPP.



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Metabolic pathway showing the role of Sedoheptulose Kinase.

Experimental Protocols

Sedoheptulose Kinase Activity Assay (ADP Accumulation Method)

This protocol describes a method to measure the activity of sedoheptulose kinase by quantifying the amount of ADP produced in the enzymatic reaction. The accumulation of ADP can be monitored using a variety of commercially available assay kits, which are often based on fluorescence or luminescence.

Materials:

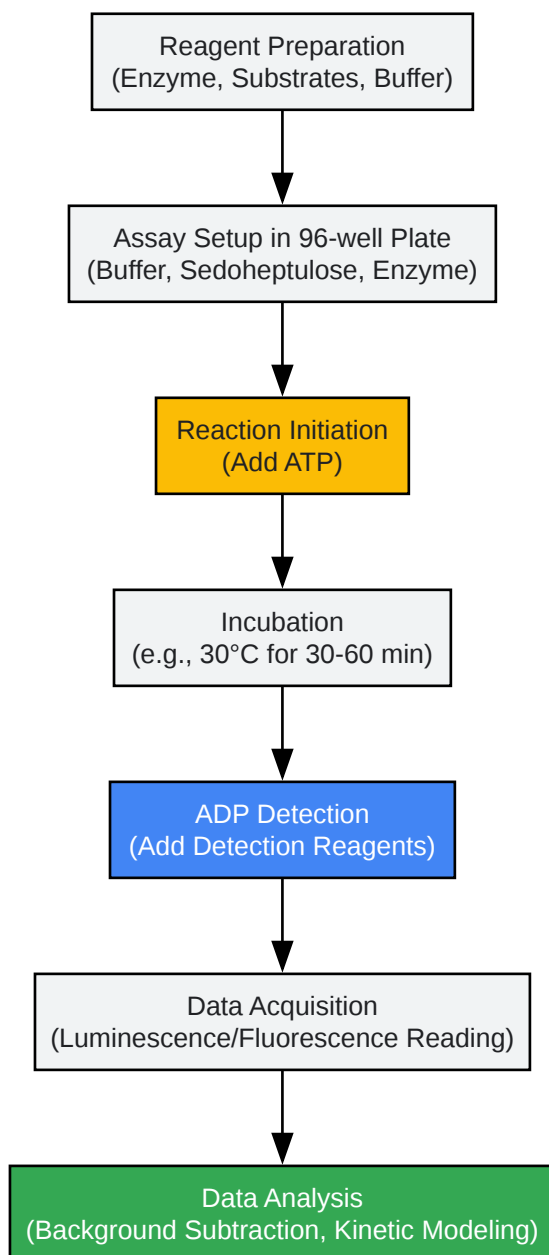
- Recombinant sedoheptulose kinase
- D-Sedoheptulose
- ATP
- Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- ADP quantitation kit (e.g., ADP-Glo™ Kinase Assay, Promega; ADP Quest™ Assay, DiscoverX)
- 96-well microplate, opaque
- Microplate reader capable of luminescence or fluorescence detection

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of D-Sedoheptulose in purified water.
 - Prepare a stock solution of ATP in purified water and adjust the pH to 7.0.
 - Prepare the kinase reaction buffer.

- On the day of the experiment, thaw the recombinant sedoheptulose kinase on ice. Dilute the enzyme in kinase reaction buffer to the desired concentration. The optimal enzyme concentration should be determined empirically but a good starting point is in the low nanomolar range.
- Assay Setup:
 - Set up the reactions in a 96-well microplate. Include appropriate controls (e.g., no enzyme, no sedoheptulose, no ATP).
 - For a standard reaction, add the following to each well:
 - 25 μ L of 2x kinase reaction buffer
 - 5 μ L of D-Sedoheptulose solution (to achieve a final concentration around the K_m value, e.g., 150 μ M)
 - 10 μ L of diluted sedoheptulose kinase
 - Initiate the reaction by adding 10 μ L of ATP solution (to achieve a final concentration around the K_m value, e.g., 200 μ M). The final reaction volume will be 50 μ L.
- Enzymatic Reaction:
 - Incubate the microplate at 30°C for a predetermined amount of time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction, which may need to be determined in preliminary experiments.
- ADP Detection:
 - Following the incubation, stop the enzymatic reaction and detect the amount of ADP produced according to the manufacturer's instructions for the chosen ADP quantitation kit. This typically involves adding a reagent that stops the kinase reaction and then a second reagent that converts ADP to a detectable signal.
- Data Analysis:
 - Measure the luminescence or fluorescence using a microplate reader.

- Subtract the background signal (from the "no enzyme" control) from all other readings.
- The signal is proportional to the amount of ADP produced, which is directly related to the activity of sedoheptulose kinase.
- For kinetic studies, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates. Fit the data to the Michaelis-Menten equation to determine K_m and V_{max} .



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